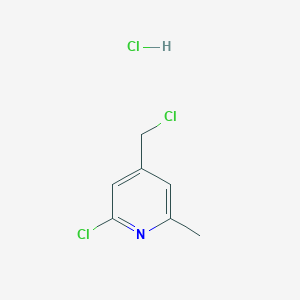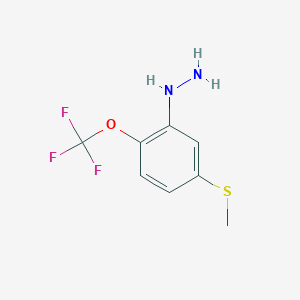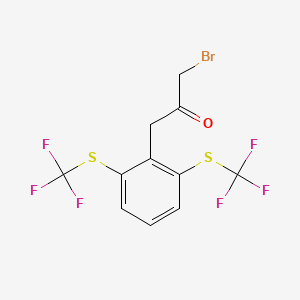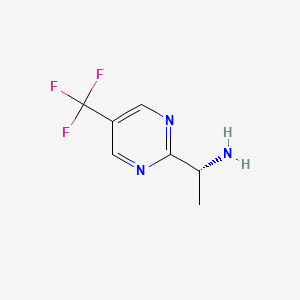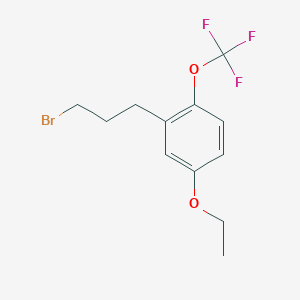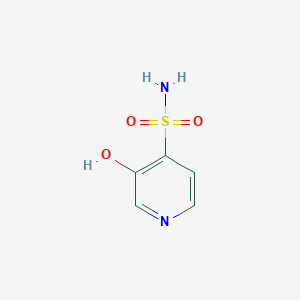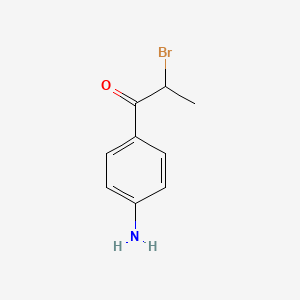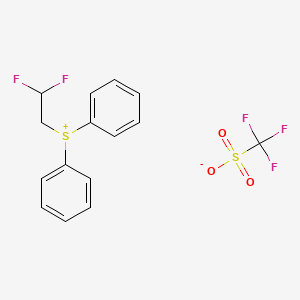
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate is an organic compound with the molecular formula C15H13F5O3S2 and a molecular weight of 400.38. It is known for its unique chemical properties and applications in various fields, including organic synthesis and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate typically involves the reaction of 2,2-difluoroethanol with diphenylsulfonium trifluoromethanesulfonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is monitored using advanced analytical techniques to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride, potassium tert-butoxide, and various organometallic reagents. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, often under inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonium compounds, while oxidation reactions may produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a source of difluoroethyl groups.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Material Science: It is used in the preparation of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of (2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate involves the activation of the sulfonium group, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Difluoroethyl)trifluoromethanesulfonate: Similar in structure but lacks the diphenylsulfonium group.
Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate: Contains a trifluoromethyl group instead of a difluoroethyl group.
Mesityl(2,2,2-trifluoroethyl)iodonium trifluoromethanesulfonate: Contains an iodonium group instead of a sulfonium group.
Uniqueness
(2,2-Difluoroethyl)diphenylsulfonium trifluoromethanesulfonate is unique due to its combination of the difluoroethyl and diphenylsulfonium groups, which confer distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and other applications where specific chemical transformations are required .
Propiedades
Fórmula molecular |
C15H13F5O3S2 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2,2-difluoroethyl(diphenyl)sulfanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H13F2S.CHF3O3S/c15-14(16)11-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13;2-1(3,4)8(5,6)7/h1-10,14H,11H2;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
TUIPHJGOFIKGEG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[S+](CC(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


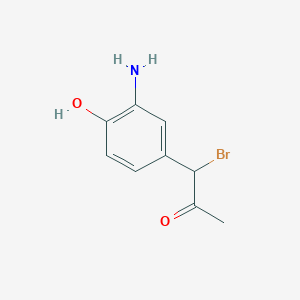
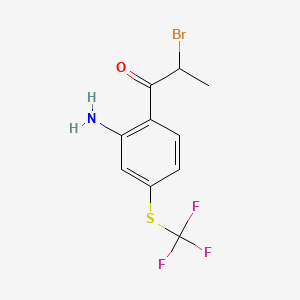

![[(Trimethylsilyl)oxy]acetic acid](/img/structure/B14059186.png)
